![molecular formula C12H11NO4 B1312393 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- CAS No. 83039-57-0](/img/structure/B1312393.png)

2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-

Übersicht

Beschreibung

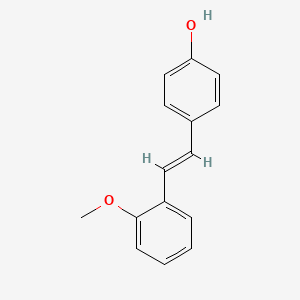

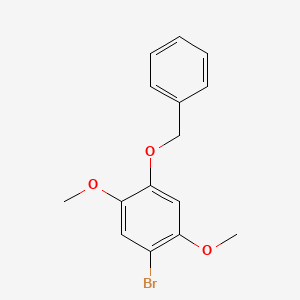

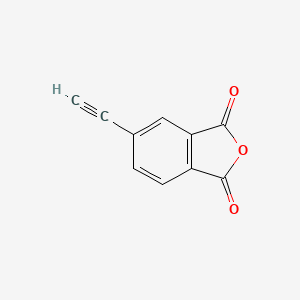

“2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” is a chemical compound . The IUPAC name for this compound is "(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C12H11NO5 . It contains a pyrrolidinedione ring, which is a five-membered ring with two carbonyl groups, and a methylbenzoyl group attached via an oxygen atom .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Pharmaceutical Intermediates

The synthesis and reactions of compounds related to "2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-" have been widely studied for their potential applications in creating pharmaceutical intermediates and novel organic compounds. For instance, the reactions of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidine-2(1H)-thione with various isothiocyanates under different conditions to yield new N,N-disubstituted thioureas highlight the chemical versatility of related structures. These compounds exhibit various pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory effects, making them significant in drug development (Önal, Atli, & Ilhan, 2009).

Material Sciences and Electrochemical Studies

Research into the electrochemical and optical properties of derivatives related to "2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-" has provided insights into developing new materials with potential applications in electronic devices. For example, the study of new electrochromic and fluorescent nitrobenzoyl polypyrrole derivatives derived from nitrobenzoyl pyrrole derivatives showcases the possibility of creating materials with specific optical and electrochemical properties. These materials could be used in smart windows, displays, and as fluorescence markers in various analytical applications (Coelho et al., 2014).

Chemical Reactions and Mechanistic Studies

Detailed mechanistic studies on the reactions of related compounds have provided valuable insights into the chemical behavior of pyrrolidinedione derivatives. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles leading to trichloromethylated bridgehead N-heterocycles explores new synthetic pathways and the potential for creating complex organic molecules. Such studies are fundamental in advancing organic chemistry and developing new synthetic methods that could be applied in pharmaceutical chemistry and material science (Yavari, Sabbaghan, & Hossaini, 2006).

Wirkmechanismus

Target of Action

The primary targets of “2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets and their roles .

Result of Action

The molecular and cellular effects of “2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-” are currently under investigation . Understanding these effects will provide insights into the potential therapeutic applications of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJGCFDYPNABQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423649 | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83039-57-0 | |

| Record name | Benzoic acid, 4-methyl-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83039-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)